molecular formula C9H11ClN4O2S B1459569 4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine CAS No. 1453836-38-8

4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

Cat. No. B1459569
M. Wt: 274.73 g/mol
InChI Key: JZGSGHZZFZJYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine” is a chemical compound . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C9H11ClN4O2S . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 274.73 . Other physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Chemospecific Reactions

A study by Ledenyova et al. (2017) explores the chemospecific reactions of as-triazine ring reduction in sulfonyl derivatives of pyrazolo[1,5-a][1,3,5]triazine. Through interactions with sodium dithionite or thiourea dioxide under mild conditions, partial reduction of the as-triazine ring was achieved, with the configuration of the obtained derivatives established by X-ray structural analysis (Ledenyova, P. A. Kartavtsev, K. Shikhaliev, & A. Egorova, 2017).

Phosphodiesterase Type 4 Inhibitors

Raboisson et al. (2003) evaluated pyrazolo[1,5-a]-1,3,5-triazine ring systems as adenine bioisosteres in the development of new phosphodiesterase type 4 inhibitors. This research identified potent inhibitors with high isoenzyme selectivity, indicating the utility of this chemical structure in biochemical applications (Raboisson et al., 2003).

Microwave-Assisted Synthesis

Díaz‐Ortiz et al. (2005) conducted microwave-assisted synthesis of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines. This method allowed for the solvent-free synthesis of triazines with symmetrical and asymmetrical substitution, useful in supramolecular combinatorial synthesis (Díaz‐Ortiz, J. Elguero, A. Hoz, A. Jiménez, A. Moreno, Sergio Moreno, & A. Sánchez-Migallón, 2005).

Antiproliferative Evaluation

Popowycz et al. (2009) synthesized and evaluated pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives for their antiproliferative activity. These compounds showed specific activity in colorectal cancer cell lines, indicating potential therapeutic applications (Popowycz, C. Schneider, S. Debonis, D. Skoufias, F. Kozielski, C. Galmarini, & B. Joseph, 2009).

Novel Synthesis Routes

Research by Elgemeie et al. (2001) highlighted reactions of chlorocarbonyl isocyanate with aminopyrazoles leading to novel pyrazolo[1,5-a]-1,3,5-triazines. This work sheds light on novel synthetic approaches and the structural diversity of pyrazolo[1,5-a][1,3,5]triazines (Elgemeie, S. R. El-ezbawy, & H. Ali, 2001).

properties

IUPAC Name

4-chloro-2-methylsulfonyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2S/c1-5(2)6-4-11-14-7(6)12-9(13-8(14)10)17(3,15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGSGHZZFZJYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine
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4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine
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4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

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